molecular formula C9H10O5 B12542660 4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid CAS No. 674303-07-2

4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid

Cat. No.: B12542660
CAS No.: 674303-07-2
M. Wt: 198.17 g/mol
InChI Key: FFAXDGUSMWJWBD-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C9H10O5. It is a derivative of benzoic acid, characterized by the presence of hydroxyl and hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production methods for this compound may involve catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-pressure conditions to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and biological activity. These functional groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s overall behavior in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,6-bis(hydroxymethyl)benzoic acid is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

674303-07-2

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

IUPAC Name

4-hydroxy-2,6-bis(hydroxymethyl)benzoic acid

InChI

InChI=1S/C9H10O5/c10-3-5-1-7(12)2-6(4-11)8(5)9(13)14/h1-2,10-12H,3-4H2,(H,13,14)

InChI Key

FFAXDGUSMWJWBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)C(=O)O)CO)O

Origin of Product

United States

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